molecular formula C8H7N3O B2891318 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 98165-73-2

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2891318
CAS No.: 98165-73-2
M. Wt: 161.164
InChI Key: XHAZBSUDUIKGRH-UHFFFAOYSA-N
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Description

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyridine and pyrimidine rings, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one involves the cyclization of intermediates such as aminopyrimidines with appropriate reagents. For instance, a CuI-catalyzed one-pot tandem C–N bond formation/intramolecular amidation reaction at 130°C in DMF has been reported to yield multi-substituted pyrido[1,2-a]pyrimidin-4-ones . This method is noted for its simplicity, broad substrate scope, and good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize derivatives in high yields (up to 95%) under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions

Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. For example, the sulfenylation/selenylation reactions are typically carried out in the presence of iodine under mild conditions .

Major Products

The major products formed from these reactions include various 3-ArS/ArSe derivatives, which have been synthesized in high yields and exhibit broad functional group tolerance .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits a broader range of biological activities and higher functional group tolerance in synthetic reactions .

Properties

IUPAC Name

3-aminopyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAZBSUDUIKGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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